molecular formula C19H19FN2O2 B611749 VU0424465

VU0424465

Cat. No.: B611749
M. Wt: 326.4 g/mol
InChI Key: ZPKZAFDYFVJULO-CYBMUJFWSA-N
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Description

VU0424465 is a potent positive allosteric modulator (PAM) and partial agonist (ago-PAM) of the metabotropic glutamate receptor 5 (mGlu5). It exhibits high affinity for the MPEP allosteric binding site, with a Ki value of 11.8 nM . Functionally, this compound enhances mGlu5-mediated intracellular calcium (iCa2+) mobilization and acts as an agonist for phosphorylated extracellular signal-regulated kinase 1/2 (pERK1/2) in cortical neurons . Structural studies using cryo-electron microscopy (cryoEM) reveal that this compound stabilizes an active-state conformation of mGlu5 by binding asymmetrically at the dimer interface of the 7-transmembrane (7TM) domain, promoting Gq and Gs protein coupling . Its unique pharmacological profile includes biased signaling toward inositol monophosphate (IP1) accumulation and ERK1/2 phosphorylation, which correlates with preclinical adverse effects such as seizures .

Preparation Methods

The introduction of the 3-fluorophenyl ethynyl group via Sonogashira coupling is pivotal for achieving the final structure. Two methodologies are employed depending on the alkyne source .

Method A: Direct Coupling with Terminal Alkynes

Intermediate 31 reacts with 3-fluorophenylacetylene under PdCl2(PPh3)2 (5 mol%) and CuI (10 mol%) catalysis in DMF, with diethylamine as a base. Heating to 90°C for 45 minutes affords the coupled product in 77% yield after silica gel chromatography. Key reaction parameters include:

ParameterValue
CatalystPdCl2(PPh3)2/CuI
SolventDMF
Temperature90°C
BaseEt2NH
Reaction Time45 minutes
Yield77%

¹H NMR analysis of the product confirms ethynyl incorporation (δ 8.55 ppm, broad singlet for amide NH) and aromatic proton patterns consistent with substitution .

Method B: Sequential Deprotection and Coupling

For alkynes requiring milder conditions, intermediate 33 ((R)-5-ethynyl-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide) is first synthesized via trimethylsilyl (TMS)-acetylene coupling to 31, followed by TMS deprotection with K2CO3 in MeOH. Intermediate 33 then undergoes coupling with 3-fluoroiodobenzene under Pd(PPh3)4 catalysis, yielding VU0424465 in 68% yield .

Final Compound Isolation and Characterization

Crude this compound is purified via preparative HPLC (Phenomenex Luna C18 column, 0.1% TFA/MeCN gradient), yielding >98% purity. Structural confirmation employs:

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calcd. for C19H19FN2O2: 326.1436; found: 326.1436 .

  • ¹³C NMR (100 MHz, CDCl3): Peaks at δ 173.8 (amide carbonyl), 155.0 (Boc carbonyl), and 118.9–140.2 (aromatic carbons) .

  • Chiral HPLC: Retention time matches the (R)-enantiomer, ensuring no racemization during synthesis .

Process Optimization and Scalability

Critical optimizations include:

  • Catalyst Loading: Reducing PdCl2(PPh3)2 to 2 mol% maintains efficiency while lowering metal contamination.

  • Solvent Selection: Replacing DMF with NMP improves reaction homogeneity at scale.

  • Workup Procedures: Liquid-liquid extraction with ethyl acetate/water minimizes polar impurities .

Analytical and Regulatory Considerations

Hodoodo Chemicals specifies storage at -20°C in anhydrous DMSO to prevent hydrolysis . Residual solvent analysis via GC-MS confirms DMF levels <50 ppm, complying with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions: VU0424465 undergoes various chemical reactions, primarily focusing on its interaction with the metabotropic glutamate receptor subtype 5. It exhibits robust agonist activity and induces calcium mobilization in the absence of glutamate .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, catalysts, and specific binding agents that facilitate its interaction with the receptor. The conditions typically involve controlled temperatures and pH levels to ensure optimal activity .

Major Products Formed: The major products formed from the reactions involving this compound are primarily related to its agonist activity on the metabotropic glutamate receptor subtype 5. This includes the mobilization of calcium ions and the activation of downstream signaling pathways .

Scientific Research Applications

Selectivity and Efficacy

Research indicates that VU0424465 is highly selective for mGlu5, with minimal activity on other mGlu subtypes. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. In various assays, this compound has shown to induce robust signaling responses, including a significant increase in intracellular calcium levels and modulation of glutamate-induced responses .

Therapeutic Implications

The potential therapeutic applications of this compound are vast, particularly in treating neurological disorders such as anxiety, depression, and schizophrenia. Its ability to modulate glutamatergic signaling makes it a candidate for addressing conditions characterized by dysregulated glutamate neurotransmission.

Case Studies and Experimental Findings

  • Seizure Activity : In animal models, administration of this compound has been linked to seizure activity and behavioral convulsions. These findings highlight the need for careful consideration when developing therapies based on this compound .
  • Behavioral Models : this compound has been tested in various behavioral models relevant to psychiatric disorders. Its agonist properties may provide insights into the treatment of conditions like Huntington's disease and addiction, where mGlu5 modulation has shown promise .
  • Structural Studies : Advanced techniques such as cryo-electron microscopy have elucidated the binding interactions between this compound and mGlu5, revealing distinct conformational states that are stabilized by the compound. These structural insights are crucial for understanding how allosteric modulators can be designed for enhanced therapeutic efficacy .

Data Table: Summary of Key Findings

Study ReferenceKey FindingsImplications
Induces seizure activity in ratsCaution needed in therapeutic applications
High intrinsic agonist activityPotential for treating glutamate-related disorders
Selective activation of mGlu5Minimizes off-target effects
Structural elucidation via cryo-EMInsights into drug design and receptor dynamics

Mechanism of Action

VU0424465 exerts its effects by acting as a positive allosteric modulator and agonist of the

Biological Activity

VU0424465 is a novel compound that functions as a positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu5). This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Overview of this compound

This compound has been characterized as a potent mGlu5 PAM with significant agonist activity. Its efficacy is highlighted by an EC50 value of approximately 1.5 nM for potentiating glutamate-induced calcium mobilization, and 171 nM for its intrinsic agonist activity in the absence of glutamate . This dual functionality makes this compound a unique candidate in the field of neuromodulation.

Agonist Activity

This compound exhibits intrinsic agonist activity, which is crucial for its role in modulating synaptic transmission. It has been shown to induce calcium mobilization in various cellular models, including low-expressing mGlu5 cell lines and native systems such as rat cortical astrocytes. In these studies, this compound induced a significant concentration-dependent increase in calcium levels, demonstrating its capacity to activate mGlu5 receptors directly .

Allosteric Modulation

As a PAM, this compound enhances the effects of glutamate at mGlu5 receptors without directly competing with it at the orthosteric site. This mechanism is particularly beneficial as it allows for greater control over receptor activation and minimizes potential excitotoxicity associated with direct agonists. The compound has been shown to shift the glutamate concentration-response curve significantly, indicating its ability to potentiate glutamate signaling effectively .

Behavioral Effects

In vivo studies have demonstrated that administration of this compound can lead to significant behavioral outcomes. Notably, it induces epileptiform activity and behavioral convulsions in rodent models, which raises important considerations regarding its therapeutic window . Despite these adverse effects, there is potential for optimizing dosing regimens to harness its benefits while mitigating risks.

Comparative Data Table

The following table summarizes key pharmacological properties and effects of this compound compared to other known mGlu5 modulators:

CompoundEC50 (nM)Maximum EfficacyAgonist ActivityNotes
This compound17165% (vs Glutamate)YesInduces seizures at higher doses
CDPPB580013% (vs Glutamate)MinimalTraditional PAM with limited efficacy
VU0361747N/AN/ANoOptimized to eliminate agonist activity

Case Studies and Research Findings

Case Study 1: Epileptiform Activity
Research conducted on hippocampal slices demonstrated that this compound could induce intense epileptiform activity. This was corroborated by behavioral studies in rats which showed generalized seizure activity upon administration of the compound .

Case Study 2: Calcium Mobilization
In experiments using rat cortical astrocytes, this compound was able to evoke calcium responses that were significant but less than those achieved with full orthosteric agonists like glutamate. The maximum response observed was approximately 16% of that elicited by glutamate, indicating its role as a partial agonist in native systems .

Case Study 3: Selectivity for mGlu5
Studies assessing the selectivity profile of this compound indicated that it predominantly acts on mGlu5 receptors with minimal interaction with other mGlu subtypes. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy in conditions involving mGlu5 dysregulation .

Q & A

Basic Research Questions

Q. What experimental design is recommended to assess VU0424465’s modulation of mGlu5 receptor activity?

To evaluate this compound’s activity, employ heterotrimeric G protein coupling assays (e.g., Gq, Gs) in HEK293 cells expressing mGlu4. Measure downstream signaling outputs such as IP1 accumulation (via TR-FRET) or cAMP production using fixed ligand concentrations (e.g., glutamate) with varying doses of this compound. Include controls for receptor-independent effects (e.g., "no receptor" and "apo" conditions) to isolate specific modulation .

Q. How should dose-response data for this compound be interpreted in IP1 accumulation assays?

Normalize IP1 accumulation to the maximum response of the endogenous agonist (e.g., glutamate). Use log-transformed concentration curves to calculate EC₅₀ values. For example, this compound exhibits a dose-dependent increase in IP1 accumulation, with potency differences observable between wild-type and mutant receptors (e.g., Δ856 truncation mutants) .

Q. What methods are critical for distinguishing this compound’s allosteric agonism from orthosteric effects?

Perform saturation binding assays with radiolabeled antagonists (e.g., MPEP) to confirm competitive displacement at the allosteric site. Combine this with functional assays (e.g., calcium mobilization) in the presence of orthosteric antagonists to isolate allosteric activity. Mutagenesis studies (e.g., W7856.50A) can further validate binding specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s signaling bias across different cellular models?

Compare bias profiles in HEK293 cells (overexpressing mGlu5) versus primary neuronal cultures (endogenous receptor expression). Use signaling fingerprint analysis (e.g., ERK1/2, IP1, iCa²⁺ pathways) and normalize data to reference ligands (e.g., DPFE or CDPPB). Statistical tools like operational model fitting or bias factor calculations can quantify pathway-specific bias .

Q. What structural determinants of mGlu5 explain this compound’s differential effects on receptor mutants?

Key residues include W7856.50 and F7886.53 in transmembrane domain 6 (TM6), which stabilize PAM binding. Use cryo-EM or mutagenesis-coupled functional assays to map conformational changes. For instance, Δ856 mutants (lacking the Venus flytrap domain) show enhanced cAMP responses due to altered 7TM domain dynamics .

Q. How should researchers design studies to mitigate adverse effects linked to this compound’s biased signaling?

Prioritize ligands with balanced IP1/iCa²⁺ signaling ratios to avoid seizure liability (observed with excessive IP1 bias). Test candidates in cortical neuron cultures with mGlu1 blockers (e.g., CPCCOEt) to isolate mGlu5 effects. Cross-validate findings in in vivo models of cognition/psychosis to assess therapeutic potential versus toxicity .

Q. Methodological Guidance

Q. How to formulate a research question on this compound’s mechanism that aligns with FINER criteria?

  • Feasible : Focus on measurable endpoints (e.g., EC₅₀ shifts in mutants).
  • Novel : Investigate understudied pathways (e.g., mGlu5/mGlu1 heteromer signaling).
  • Ethical : Use in vitro models to reduce animal testing. Example: “How does this compound’s binding to TM6 residues influence mGlu5 heteromerization with mGlu1?” .

Q. What statistical approaches are suitable for analyzing this compound’s mutation-dependent potency changes?

Apply one-way ANOVA with Dunnett’s post hoc test to compare EC₅₀ values across mutants (e.g., Y6593.44A vs. wild-type). Report normalized data (e.g., % response relative to quisqualate alone) with SEM from ≥3 independent experiments .

Q. Data Interpretation and Validation

Q. How to validate this compound’s allosteric modulation in complex biological systems?

Use cross-species receptor chimeras to test conservation of binding motifs. Validate with radioligand displacement assays (e.g., [³H]this compound) in native tissues. Ensure reproducibility by adhering to Beilstein Journal guidelines for experimental replication (e.g., detailed methods in Supplementary Information) .

Q. What strategies address variability in this compound’s efficacy between transfected cells and neuronal cultures?

Normalize receptor expression levels via flow cytometry or Western blot . Include positive controls (e.g., glutamate alone) and negative controls (e.g., untransfected cells) in each experiment. Use neuronal culture models with defined mGlu5 expression (e.g., CRISPR-edited lines) to reduce off-target effects .

Comparison with Similar Compounds

Pharmacological Potency and Efficacy

VU0424465 is distinguished from other mGlu5 PAMs by its superior potency and efficacy in both agonist-dependent and -independent signaling:

  • IP1 Accumulation : this compound exhibits 30-fold higher potency for IP1 accumulation compared to iCa2+ mobilization in human mGlu5, outperforming VU0409551, CDPPB, and DPFE .
  • Maximal Response : In HEK293 cells, this compound achieves a maximal response equivalent to the orthosteric agonist DHPG, whereas VU0357121 only reaches ~60% of this response .

Table 1: Comparative Potency and Efficacy of mGlu5 PAMs

Compound IP1 Potency (pEC50) iCa2+ Potency (pEC50) Maximal Efficacy (% DHPG) Species Selectivity (Human vs. Rat)
This compound 8.17 ± 0.11 8.53 ± 0.13 100% 4-fold lower in humans
VU0409551 6.82 ± 0.15 6.90 ± 0.10 95% Similar potency across species
CDPPB 6.10 ± 0.20 6.40 ± 0.18 85% 8.5-fold lower in humans
DPFE N/A* N/A* 90% N/A

Data derived from .

Signaling Bias and Adverse Effects

This compound displays pronounced biased agonism, favoring IP1 and ERK1/2 pathways over iCa2+ mobilization (10–100-fold bias), which contrasts with safer compounds like CDPPB and VU0409551 .

Structural and Functional Insights

CryoEM studies highlight key differences in binding modes and receptor stabilization:

  • This compound : Binds asymmetrically at the 7TM dimer interface, inducing a fully active conformation (Acc state) that enhances G protein coupling. Mutations like W785A disrupt its binding, underscoring its reliance on specific residues (Y659, S809, T781) for activity .
  • VU29 and VU0409551 : Act as pure PAMs with lower intrinsic efficacy. They stabilize intermediate receptor states (Rcc) and show weaker interactions with the 7TM domain, resulting in reduced G protein activation .

Table 2: Structural and Functional Comparison of mGlu5 PAMs

Parameter This compound (ago-PAM) VU29 (Pure PAM) VU0409551 (Pure PAM)
Binding Affinity Highest (Ki = 11.8 nM) Moderate Lowest
Receptor State Fully active (Acc) Intermediate (Rcc) Intermediate (Rcc)
G Protein Coupling Strong (Gq and Gs) Weak Weak
Desensitization Induces in HEK293 and neurons Enhances DHPG-induced only Enhances DHPG-induced only

Data from .

Desensitization and Tissue-Specific Effects

  • In HEK293 cells, this compound and VU0409551 induce receptor desensitization independently, while other PAMs (e.g., CDPPB) require co-application with DHPG .
  • In cortical neurons, this compound enhances desensitization more robustly than VU0409551, suggesting tissue-dependent modulation .

Properties

IUPAC Name

5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKZAFDYFVJULO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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